(2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Description
Properties
IUPAC Name |
(2-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)13-4-3-5-14(12-13)22-8-10-23(11-9-22)17(25)15-6-1-2-7-16(15)24(26)27/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJKCGFSFQYWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone typically involves multiple steps. One common method starts with the nitration of phenyl compounds to introduce the nitro group. The trifluoromethylphenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the piperazino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethylphenyl group can enhance the compound’s lipophilicity. The piperazino group can form hydrogen bonds with biological molecules, facilitating its binding to proteins and nucleic acids. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Key Findings and Implications
Trifluoromethyl Impact : The CF3 group enhances lipophilicity, as seen in and , which could improve blood-brain barrier penetration.
Piperazine vs. Piperidine : Piperazine’s additional nitrogen may facilitate salt formation, improving solubility in pharmaceutical formulations .
Heterocyclic Replacements : Substituting nitrophenyl with benzothiazole () or pyridine () alters electronic properties and bioactivity profiles.
Q & A
Q. What are the recommended synthetic routes for (2-nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted piperazine with a nitroaryl carbonyl precursor. A validated approach includes:
- Step 1: Preparation of the piperazine intermediate by reacting 1-(3-(trifluoromethyl)phenyl)piperazine with a nitrobenzoyl chloride derivative under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
Optimization Tips: - Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Adjust stoichiometry of the nitrobenzoyl chloride to piperazine (1.2:1 molar ratio) to maximize yield .
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify absence of unreacted piperazine (δ ~2.5–3.5 ppm for piperazine protons) and confirm methanone carbonyl resonance (δ ~165–170 ppm) .
- HPLC-MS: Monitor purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and compare retention time to standards .
- Elemental Analysis: Validate C, H, N, and F content against theoretical values .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer: Initial screening should focus on target-agnostic assays:
- Cytotoxicity: Use MTT assay on human cell lines (e.g., HEK-293, HepG2) at 1–100 µM concentrations .
- Receptor Binding Profiling: Screen against GPCR panels (e.g., serotonin, dopamine receptors) due to structural similarity to bioactive piperazine derivatives .
- Solubility Assessment: Determine logP via shake-flask method (octanol/water) to guide formulation strategies .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in substitution reactions?
Methodological Answer: The nitro group (-NO₂) is a strong electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution at ortho/para positions. Conversely, the trifluoromethyl group (-CF₃) induces steric hindrance and meta-directing electronic effects, altering regioselectivity in reactions like:
- Nucleophilic Substitution: React with amines (e.g., morpholine) in DMF at 80°C to generate derivatives .
- Catalytic Reduction: Use Pd/C under H₂ to reduce -NO₂ to -NH₂, modifying biological activity .
Data Insight:
| Reaction Type | Conditions | Product Yield | Key Observations |
|---|---|---|---|
| Nitro Reduction | 10% Pd/C, H₂, EtOH | 85% | -NH₂ derivative shows enhanced solubility |
| SNAr with Piperidine | K₂CO₃, DMF, 80°C | 72% | Meta-substitution due to -CF₃ |
Q. What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Curves: Test across 5–6 log concentrations to identify true EC₅₀/IC₅₀ values .
- Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products .
- Structural Analog Comparison: Benchmark against derivatives (e.g., fluorophenyl or chlorophenyl analogs) to isolate pharmacophore contributions .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like 5-HT₂A receptors (PDB ID: 6WGT). The nitro group may form hydrogen bonds with Thr194, while -CF₃ enhances hydrophobic interactions .
- QSAR Models: Train regression models on logP, polar surface area, and Hammett constants (σ) of substituents to predict bioavailability .
- MD Simulations: Analyze stability of piperazine conformation (chair vs. boat) in lipid bilayers to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
